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Compound of Interest

Compound Name: Humantenmine

Cat. No.: B199024

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Humantenmine, a major indole alkaloid isolated from the toxic plant Gelsemium elegans. The
structural elucidation of this complex molecule relies heavily on a combination of Nuclear
Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)
spectroscopy. This document summarizes the key spectroscopic data in a structured format
and outlines the general experimental protocols for their acquisition.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of Humantenmine, providing insights into its chemical structure.

Table 1: Mass Spectrometry Data for Humantenmine
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Parameter Value Reference
Molecular Formula C21H26N203

Molecular Weight 370.45 g/mol

lonization Mode Electrospray lonization (ESI) [1]
Precursor lon [M+H]* (m/z) 371.1965

_ Data not available in tabular
Major Fragment lons (m/z)
format

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common method for the analysis of Humantenmine and other Gelsemium alkaloids is Ultra-
Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-
MS/MS).[1]

o Chromatographic Separation: An ACQUITY UPLC BEH C18 column is typically used with a
gradient elution profile. The mobile phase often consists of a mixture of acetonitrile and
water, both containing a small percentage of formic acid to improve ionization.

e Mass Spectrometry: An ESI source in positive ion mode is generally employed. The mass
spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted
guantification, or in full scan and product ion scan modes for structural elucidation. Key
parameters such as capillary voltage, source temperature, desolvation gas flow, and collision
energy are optimized for the specific instrument and analyte.

Logical Relationship: Mass Spectrometry Data Acquisition Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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